molecular formula C10H13F3N2O B14504058 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine CAS No. 62772-98-9

2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14504058
CAS No.: 62772-98-9
M. Wt: 234.22 g/mol
InChI Key: MOCVBBMBVBAAGC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of methoxy, methylpropyl, and trifluoromethyl groups in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methylpropyl groups contribute to the compound’s binding affinity and specificity towards its targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-methylpropyl)-5-(trifluoromethyl)pyrimidine
  • 2-Methoxy-4-(2-methylpropyl)-6-(difluoromethyl)pyrimidine
  • 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)benzene

Uniqueness

2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

62772-98-9

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

2-methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H13F3N2O/c1-6(2)4-7-5-8(10(11,12)13)15-9(14-7)16-3/h5-6H,4H2,1-3H3

InChI Key

MOCVBBMBVBAAGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)OC)C(F)(F)F

Origin of Product

United States

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